molecular formula C18H26N4O3 B6707241 N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide

N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide

Cat. No.: B6707241
M. Wt: 346.4 g/mol
InChI Key: VBAISYQPSHMMAU-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a cyclopropyl-1,2-oxazole-4-carbonyl group

Properties

IUPAC Name

N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c23-17(15-12-25-20-16(15)13-6-7-13)21-8-10-22(11-9-21)18(24)19-14-4-2-1-3-5-14/h12-14H,1-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAISYQPSHMMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C(=O)C3=CON=C3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl-1,2-oxazole-4-carbonyl intermediate, which can be synthesized through a cycloaddition reaction involving nitrile oxides and alkenes . This intermediate is then reacted with piperazine, which has been pre-functionalized with a cyclohexyl group, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.

    N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring.

Uniqueness

N-cyclohexyl-4-(3-cyclopropyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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